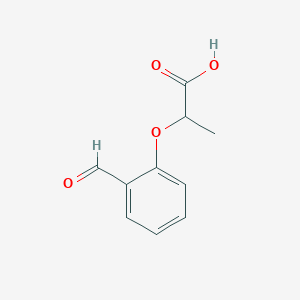

2-(2-Formylphenoxy)propanoic acid

CAS No.: 29040-34-4

Cat. No.: VC1999567

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29040-34-4 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 2-(2-formylphenoxy)propanoic acid |

| Standard InChI | InChI=1S/C10H10O4/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-7H,1H3,(H,12,13) |

| Standard InChI Key | UHVYCNOOAXDXHZ-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)OC1=CC=CC=C1C=O |

| Canonical SMILES | CC(C(=O)O)OC1=CC=CC=C1C=O |

Introduction

2-(2-Formylphenoxy)propanoic acid is a chemical compound with the CAS number 29040-34-4 and the molecular formula C10H10O4 . It is a derivative of phenoxypropanoic acid, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This compound is particularly noted for its formyl group attached to the phenoxy ring, which provides a reactive site for further chemical modifications.

Synthesis and Applications

The synthesis of 2-(2-formylphenoxy)propanoic acid typically involves the reaction of appropriate phenoxy derivatives with propanoic acid precursors. This compound can serve as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds, through reactions like the Ugi reaction .

Synthetic Pathways:

-

Ugi Reaction: This compound can be used in the Ugi reaction to synthesize complex heterocycles. For example, 2-(2-formylphenoxy)acetic acid (a related compound) has been used to synthesize oxazepine-quinazolinone derivatives .

-

Formylation Reactions: The formyl group can undergo various reactions, such as reduction or oxidation, to form different derivatives.

Biological and Chemical Research Findings

While specific biological activities of 2-(2-formylphenoxy)propanoic acid may not be extensively documented, its structural similarity to other phenoxypropanoic acids suggests potential applications in biological systems. For instance, phenoxypropanoic acids are known for their roles in inhibiting sweet taste receptors and acting as herbicides .

Biological Activity Comparison:

| Compound | Biological Activity |

|---|---|

| Lactisole | Inhibits sweet taste receptors |

| 2,4-DP | Herbicide activity |

| 2-(2-Formylphenoxy)propanoic acid | Potential precursor for bioactive compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume